Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate
Description
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate (C₂₁H₁₆N₂O₈, MW: 424.37) is a benzene-1,3-dicarboxylate derivative functionalized with a methyl ester group at positions 1 and 3 and a 5-nitrofuran-2-carbonylamino substituent at position 3. Key properties include:
- logP: 4.65 (indicative of moderate lipophilicity)
- Hydrogen bond donors/acceptors: 1/13, contributing to polar surface area (107.46 Ų) and solubility challenges .
This compound is of interest in medicinal chemistry, particularly in structure-based drug design, as seen in its role as a ligand for CREBBP bromodomain (PDB ID: 5MME) .
Properties
IUPAC Name |
dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O8/c1-23-14(19)8-5-9(15(20)24-2)7-10(6-8)16-13(18)11-3-4-12(25-11)17(21)22/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKSUUIGAYUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353492 | |
| Record name | dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-81-2 | |
| Record name | dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the nitrofuran moiety. Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate has shown promising results against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, making it a candidate for developing new antibiotics.
Anticancer Potential
Research has indicated that derivatives of nitrofuran compounds exhibit cytotoxic effects on cancer cells. In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. This effect is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in tumor cells.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-Nitrofuran, amine derivatives | Formation of nitrofuran amine |
| 2 | Benzene dicarboxylic acid derivatives | Formation of dicarboxylate |
| 3 | Methylation agents (e.g., methyl iodide) | Final product formation |
These synthetic pathways are crucial for producing the compound in sufficient quantities for research and application.
Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with enhanced thermal stability and mechanical properties. Such polymers could find applications in coatings, adhesives, and composite materials.
Photovoltaic Devices
Recent advancements in organic photovoltaics (OPVs) have explored the use of nitrofuran derivatives as electron acceptors due to their favorable electronic properties. The incorporation of this compound into OPV formulations may enhance light absorption and charge transport efficiency.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, resulting in antimicrobial effects. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Dimethyl 5-[(Thiophene-2-Carbonyl)Amino]Benzene-1,3-Dicarboxylate
- Molecular formula : C₁₅H₁₃N₂O₅S (MW: 319.33)
- Key differences :
Dimethyl 5-[(4-Methylbenzenesulfonyl)Amino]Benzene-1,3-Dicarboxylate
- Molecular formula : C₁₇H₁₇N₆O₆S (MW: 363.39)
- Key differences: Sulfonamide group (SO₂NH) replaces amide, increasing hydrogen bond acceptors (10 vs. 13 in the target compound) and acidity. logP: 3.71 (slightly lower than the target compound) .
Dimethyl 5-[(Methoxyacetyl)Amino]Benzene-1,3-Dicarboxylate
- Molecular formula: C₁₃H₁₅NO₆ (MW: 281.26)
- Key differences: Methoxyacetyl group introduces an ether and aliphatic chain, reducing aromaticity. logP: Not reported, but expected to be lower due to hydrophilic methoxy group . Applications: Aliphatic chains may improve metabolic stability but reduce target binding specificity.
5-[(3-Nitrobenzyl)Amino]Benzene-1,3-Dicarboxylic Acid
- Molecular formula : C₁₅H₁₂N₂O₆ (MW: 316.27)
- Key differences :
Structural and Functional Analysis
Electronic Effects
- Nitrofuran vs. Thiophene : Nitrofuran’s nitro group enhances electrophilicity, making it susceptible to reduction, whereas thiophene’s sulfur contributes to resonance stabilization .
- Sulfonamide vs. Amide : Sulfonamides are stronger electron-withdrawing groups, increasing acidity (pKa ~10 vs. ~15 for amides) .
Lipophilicity and Solubility
| Compound | logP | Molecular Weight | Polar Surface Area (Ų) |
|---|---|---|---|
| Target compound | 4.65 | 424.37 | 107.46 |
| Thiophene analog | 3.42 | 319.33 | 66.70 |
| Sulfonamide analog | 3.71 | 363.39 | 83.24 |
| Methoxyacetyl analog | N/A | 281.26 | ~70 |
- The target compound’s higher logP and polar surface area suggest reduced aqueous solubility, a challenge for bioavailability.
Biological Activity
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological properties, and potential therapeutic applications, supported by relevant data and research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C15H12N2O8
- Molecular Weight : 348.27 g/mol
- CAS Number : 5348-81-2
Synthesis
The synthesis of this compound typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester. The reaction is generally facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
The biological activity of this compound is largely attributed to its nitrofuran moiety, which can generate reactive oxygen species (ROS) upon metabolic activation. This leads to oxidative stress in microbial cells, causing damage to cellular components and exerting antimicrobial effects. Additionally, the compound may interact with various enzymes and receptors involved in inflammatory and cancer pathways, potentially modulating their activity.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.06 | |
| Klebsiella pneumoniae | 0.25 | |
| Enterococcus faecalis | 0.25 | |
| Escherichia coli | 0.25 |
Studies have shown that the compound exhibits potent antibacterial activity comparable to or exceeding that of standard antibiotics like ampicillin and ciprofloxacin. For instance, it has been reported that certain derivatives exhibit MIC values as low as 0.06 µg/mL against Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, this compound also shows antifungal activity:
The presence of the nitrofuran group is critical for this activity, as it enhances the compound's ability to disrupt fungal cell membranes and inhibit growth.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways through interaction with specific molecular targets within immune cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the nitrofuran moiety and the benzene ring significantly influence the biological activity of the compound. Electron-withdrawing groups enhance antimicrobial efficacy, while hydrophobic moieties increase lipophilicity and cellular uptake .
Case Studies
-
Antibacterial Efficacy Against Resistant Strains :
A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound maintained potent activity even against these resistant strains, suggesting its potential as an alternative therapeutic agent in treating resistant infections . -
In Vivo Studies :
Preliminary in vivo studies on animal models have shown that this compound can reduce inflammation and bacterial load in infected tissues without significant toxicity, highlighting its therapeutic potential in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
